N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide
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Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.462. The purity is usually 95%.
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Scientific Research Applications
Pharmacological and Toxicological Insights
Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, which share a functional relationship with the queried compound through the cinnamamide portion, have been extensively studied for their anticancer properties. These derivatives have shown potential in medicinal research as antitumor agents, with a focus on synthesizing and evaluating various cinnamoyl acids, esters, amides, and hydrazides for their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Cinnamaldehyde and Pharmacokinetics : Another component, cinnamaldehyde, derived from Cinnamon and related to the cinnamamide group, has been reviewed for its glucolipid lowering effects, pharmacokinetics, and safety. This compound exhibits effects through multiple signaling pathways, highlighting the complex interactions and potential pharmacological applications of such compounds (Zhu et al., 2017).
Toxicity and Carcinogenicity of Dimethylarsinic Acid : Research into dimethylarsinic acid, which shares structural motifs with the query compound through its dimethylamino group, has provided critical reviews on metabolism, toxicity, and carcinogenicity, offering insights into how similar compounds might interact within biological systems and their potential risks (Kenyon & Hughes, 2001).
Neuropharmacological Investigations
- Neuropharmacology of N,N-Dimethyltryptamine : Studies on N,N-dimethyltryptamine (DMT), which shares the dimethylamino group and indole structure with the queried compound, provide insights into its roles in the central nervous system and its potential as a neurotransmitter. This research underscores the significance of such compounds in exploring brain function and the mechanisms of action in the periphery and central nervous system (Carbonaro & Gatch, 2016).
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-24(2)21(19-16-25(3)20-12-8-7-11-18(19)20)15-23-22(26)14-13-17-9-5-4-6-10-17/h4-14,16,21H,15H2,1-3H3,(H,23,26)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNSMGECMXYPO-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.